Tert-butyl hypoiodite
Overview
Description
Tert-butyl hypoiodite is an organoiodine compound with the chemical formula (CH₃)₃COI. It is a versatile reagent used in organic synthesis, particularly known for its strong oxidizing properties. This compound is typically generated in situ due to its instability in pure form.
Preparation Methods
Tert-butyl hypoiodite is commonly prepared by the reaction of tert-butyl hypochlorite with iodine or metal iodide salts. Another method involves the reaction of potassium tert-butoxide with iodine . These reactions are typically carried out under mild conditions to ensure the stability of the product.
Synthetic Routes and Reaction Conditions:
Route 1: Reaction of tert-butyl hypochlorite with iodine: [ \text{(CH}_3\text{)}_3\text{COCl} + \text{I}_2 \rightarrow \text{(CH}_3\text{)}_3\text{COI} + \text{ICl} ]
Route 2: Reaction of potassium tert-butoxide with iodine: [ \text{(CH}_3\text{)}_3\text{COK} + \text{I}_2 \rightarrow \text{(CH}_3\text{)}_3\text{COI} + \text{KI} ]
Industrial Production Methods: Industrial production of this compound is not common due to its instability. It is usually generated in situ for immediate use in chemical reactions.
Chemical Reactions Analysis
Tert-butyl hypoiodite is a powerful oxidizing agent and participates in various types of chemical reactions, including oxidation, cycloaddition, and iodination.
Types of Reactions:
Oxidation: this compound is used to oxidize aldehydes to carboxylic acids and alcohols to ketones.
Cycloaddition: It facilitates the cycloaddition of oximes to alkenes or alkynes, leading to the formation of isoxazolines or isoxazoles.
Iodination: It is used for the iodination of aromatic compounds, leading to the formation of aromatic iodides.
Common Reagents and Conditions:
Oxidation: Typically carried out in the presence of tert-butyl hypochlorite and sodium iodide.
Cycloaddition: Conducted under mild conditions with tert-butyl hypochlorite and sodium iodide.
Iodination: Performed using tert-butyl hypochlorite and iodine.
Major Products:
Oxidation: Carboxylic acids, ketones.
Cycloaddition: Isoxazolines, isoxazoles.
Iodination: Aromatic iodides.
Scientific Research Applications
Tert-butyl hypoiodite has a wide range of applications in scientific research, particularly in organic synthesis and material science.
Chemistry:
Synthesis of Heterocycles: Used in the synthesis of oxazolines and isoxazolines from olefins and amides.
Oxidative Cyclization: Facilitates the oxidative cyclization of N-acylhydrazones to form 1,3,4-oxadiazoles.
Biology and Medicine:
Biological Studies: Employed in the synthesis of biologically active compounds, such as anti-inflammatory and antioxidant agents.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl hypoiodite involves the formation of a highly reactive iodine species that facilitates various chemical transformations.
Molecular Targets and Pathways:
Oxidation: The iodine species generated from this compound acts as an electrophile, facilitating the oxidation of substrates.
Cycloaddition: The reactive iodine species promotes the cycloaddition of oximes to alkenes or alkynes, forming isoxazolines or isoxazoles.
Comparison with Similar Compounds
Iodobenzene Diacetate: Another powerful oxidizing agent used in organic synthesis.
Potassium Tert-butoxide: A strong base used in various chemical reactions.
Uniqueness:
Reactivity: Tert-butyl hypoiodite is unique in its ability to facilitate both oxidation and cycloaddition reactions under mild conditions.
Versatility: It is highly versatile and can be used in a wide range of chemical transformations.
Properties
IUPAC Name |
tert-butyl hypoiodite | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9IO/c1-4(2,3)6-5/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWFCZUSPDXUPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482565 | |
Record name | tert-butyl hypoiodite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917-97-5 | |
Record name | tert-butyl hypoiodite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.